molecular formula C15H12ClNO2 B5544040 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide

3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide

Cat. No. B5544040
M. Wt: 273.71 g/mol
InChI Key: CJFFGRHEAFMPSX-JXMROGBWSA-N
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Description

The synthesis and analysis of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" and related compounds have been subjects of scientific research due to their potential applications in materials science, pharmaceuticals, and chemistry. These compounds are characterized by their acrylamide backbone, which can be modified to impart different physical and chemical properties.

Synthesis Analysis

The synthesis of acrylamides typically involves the reaction of acryloyl chloride with aromatic amines in the presence of a base. For "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide", this would involve the reaction of 4-chlorophenylamine and 2-hydroxyaniline with acryloyl chloride. The process may require optimization to improve yield and purity, involving considerations such as temperature control, choice of solvent, and reaction time (Saito, Sugawara, & Matsuda, 1996).

Molecular Structure Analysis

The molecular structure of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" can be analyzed using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the compound's crystalline structure, bond lengths, bond angles, and overall geometry. The presence of the chlorophenyl and hydroxyphenyl groups significantly influences the compound's electronic structure and chemical reactivity (Gupta, Rai, Inbanathan, & Fleck, 2013).

Chemical Reactions and Properties

"3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" can undergo various chemical reactions, including hydrolysis, polymerization, and reactions with nucleophiles. The acrylamide moiety can react with hydroxyl groups to form hydrogels, which are of interest in material science for their absorbent properties. Additionally, the compound's reactivity can be further explored through its interactions with metals and other organic compounds (Fan Hui, 2007).

Physical Properties Analysis

The physical properties of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" include its melting point, boiling point, solubility in various solvents, and thermal stability. These properties are crucial for determining the compound's suitability for specific applications, such as in pharmaceutical formulations or as a precursor for further chemical modifications (Nanjundan, Selvamalar, & Jayakumar, 2004).

Chemical Properties Analysis

The chemical properties of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" are influenced by its functional groups. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and act as a nucleophile in various reactions. These properties can be harnessed to create derivatives with desired chemical functionalities (Branham, Snowden, & McCormick, 1996).

Scientific Research Applications

Corrosion Inhibition

A significant application of acrylamide derivatives, such as 3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide, is found in the field of corrosion inhibition. Research focusing on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper has shown promising results. The study conducted by Abu-Rayyan et al. (2022) explored the effectiveness of synthetic acrylamide derivatives in preventing corrosion of copper in nitric acid solutions through chemical and electrochemical methods. These derivatives were found to act as effective corrosion inhibitors, demonstrating potential for mixed-type inhibition with efficiencies reaching up to 86.1%. The behavior of these compounds during adsorption on copper suggested chemical adsorption following the Langmuir isotherm, with theoretical computations supporting these findings through density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).

Insecticidal Agents

Another notable application is in the development of potential insecticidal agents. A study by Rashid et al. (2021) synthesized interesting N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, leading to the creation of novel acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These compounds, particularly the acrylamide derivatives, were tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds exhibiting excellent results. This research indicates the potential of acrylamide derivatives in contributing to the development of new, effective insecticides (Rashid et al., 2021).

Catalytic Hydrodechlorination

Acrylamide derivatives are also applied in catalytic processes, such as the hydrodechlorination of chlorophenols in water. A study by Lan et al. (2010) designed a microreactor of Pd nanoparticles immobilized shell-corona hollow microspheres of poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] for this purpose. The strategy of using shell-corona hollow microspheres as a microcapsule and catalyst scaffold offered several advantages, including dispersibility in water as a quasi-homogeneous catalyst and efficient catalytic hydrodechlorination of chlorophenols at room temperature under atmospheric pressure (Lan et al., 2010).

Graft Polymerization

Furthermore, acrylamide derivatives have found applications in graft polymerization processes. Hong et al. (2009) studied the grafting of polyacrylamide on cotton fabrics using UV irradiation and immobilized benzophenone as a photo-initiator. This process led to the successful grafting of polyacrylamide, enhancing the fabrics' properties, such as creating active chlorine contents for excellent antibacterial abilities. This application demonstrates the versatility of acrylamide derivatives in material science and engineering (Hong et al., 2009).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18/h1-10,18H,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFFGRHEAFMPSX-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide

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